molecular formula C21H29F3 B179070 trans-4-Propyl-4'-(2,3,4-trifluorophenyl)-1,1'-bi(cyclohexane) CAS No. 139056-62-5

trans-4-Propyl-4'-(2,3,4-trifluorophenyl)-1,1'-bi(cyclohexane)

Cat. No. B179070
M. Wt: 338.4 g/mol
InChI Key: ICLZCWIEIKVPRB-UHFFFAOYSA-N
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Description

Trans-4-Propyl-4'-(2,3,4-trifluorophenyl)-1,1'-bi(cyclohexane) is a synthetic compound that has been studied for its potential applications in scientific research. It belongs to a class of compounds known as biaryl compounds which are composed of two aromatic rings connected by a single carbon-carbon bond. This compound has been studied for its unique properties and potential applications in a variety of fields including organic synthesis, medicinal chemistry, and biochemistry.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis of trans-4-Propyl-4'-(2,3,4-trifluorophenyl)-1,1'-bi(cyclohexane) can be achieved through a multi-step process involving Grignard reaction, reduction, and cyclization.

Starting Materials
2,3,4-trifluorobenzene, cyclohexanone, 1-bromo-4-propylcyclohexane, magnesium, ethyl ether, sodium borohydride, acetic acid, palladium on carbon, hydrogen gas

Reaction
Step 1: Preparation of 2,3,4-trifluorophenylmagnesium bromide by reacting 2,3,4-trifluorobenzene with magnesium in dry ether, Step 2: Addition of 4-propylcyclohexanone to the reaction mixture obtained in step 1 to form 4-propyl-2,3,4-trifluorophenylcyclohexanol, Step 3: Reduction of 4-propyl-2,3,4-trifluorophenylcyclohexanol with sodium borohydride in acetic acid to form 4-propyl-2,3,4-trifluorophenylcyclohexanol, Step 4: Cyclization of 4-propyl-2,3,4-trifluorophenylcyclohexanol with palladium on carbon in the presence of hydrogen gas to form trans-4-Propyl-4'-(2,3,4-trifluorophenyl)-1,1'-bi(cyclohexane)

Scientific Research Applications

Trans-4-Propyl-4'-(2,3,4-trifluorophenyl)-1,1'-bi(cyclohexane) has been studied for its potential applications in scientific research. Its unique properties make it an ideal candidate for use in a variety of fields including organic synthesis, medicinal chemistry, and biochemistry. For example, it has been used in the synthesis of a variety of organic molecules, including drugs, dyes, and polymers. In addition, it has been used as a catalyst in the synthesis of peptides and other biological molecules.

Mechanism Of Action

The mechanism of action of trans-4-Propyl-4'-(2,3,4-trifluorophenyl)-1,1'-bi(cyclohexane) is not fully understood. However, it is believed that the compound acts as a Lewis acid, meaning that it can accept electrons from other molecules. This allows the compound to facilitate the formation of carbon-carbon bonds between two molecules, thus providing a suitable environment for the synthesis of organic molecules.

Biochemical And Physiological Effects

The biochemical and physiological effects of trans-4-Propyl-4'-(2,3,4-trifluorophenyl)-1,1'-bi(cyclohexane) have not been extensively studied. However, it is believed that the compound can act as an inhibitor of certain enzymes, thus inhibiting their activity and potentially affecting the biochemical pathways in which they are involved. In addition, the compound has been found to have antioxidant properties, which may be beneficial in the prevention of certain diseases.

Advantages And Limitations For Lab Experiments

The main advantage of using trans-4-Propyl-4'-(2,3,4-trifluorophenyl)-1,1'-bi(cyclohexane) in laboratory experiments is its high reactivity. This allows for the synthesis of a wide variety of organic molecules in a relatively short period of time. In addition, the compound is relatively non-toxic and can be handled safely in the laboratory environment. However, the compound is also expensive and is not widely available, which can limit its use in some experiments.

Future Directions

The potential applications of trans-4-Propyl-4'-(2,3,4-trifluorophenyl)-1,1'-bi(cyclohexane) are vast and there are many future directions that could be explored. For example, further research could be conducted into the compound's potential as an inhibitor of certain enzymes, as well as its potential to act as an antioxidant. In addition, further research could be conducted into the compound's potential applications in the synthesis of peptides and other biological molecules. Finally, further research could be conducted into the compound's potential applications in the fields of medicinal chemistry and drug design.

properties

IUPAC Name

1,2,3-trifluoro-4-[4-(4-propylcyclohexyl)cyclohexyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29F3/c1-2-3-14-4-6-15(7-5-14)16-8-10-17(11-9-16)18-12-13-19(22)21(24)20(18)23/h12-17H,2-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICLZCWIEIKVPRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CCC(CC1)C2CCC(CC2)C3=C(C(=C(C=C3)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-4-Propyl-4'-(2,3,4-trifluorophenyl)-1,1'-bi(cyclohexane)

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